molecular formula C9H12ClN3O B1391078 1-(4-Chloropyrimidin-2-yl)-4-piperidinol CAS No. 916791-08-7

1-(4-Chloropyrimidin-2-yl)-4-piperidinol

Cat. No.: B1391078
CAS No.: 916791-08-7
M. Wt: 213.66 g/mol
InChI Key: ZIFNBFBGRRTLNQ-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a chemical compound with the molecular formula C9H12ClN3O It is characterized by the presence of a chloropyrimidine ring attached to a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol typically involves the reaction of 4-chloropyrimidine with piperidinol under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the piperidinol group. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-Chloropyrimidin-2-yl)-4-piperidinone.

    Reduction: Formation of various reduced derivatives depending on the conditions.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Chloropyrimidin-2-yl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyrimidin-4-yl)piperidinol
  • 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol
  • tert-Butyl 1-(4-chloropyrimidin-2-yl)piperidin-4-ylcarbamate

Uniqueness

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloropyrimidine ring and a piperidinol moiety makes it a valuable compound for various research applications.

Biological Activity

1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a chemical compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of approximately 213.66 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom and a piperidin-4-ol moiety, which contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit pathways involved in inflammation, particularly by modulating the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). The compound has been shown to decrease IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been studied for its neuroprotective effects. It has been suggested that derivatives of this compound may inhibit pyroptosis, a form of programmed cell death associated with neuroinflammation. This inhibition could be beneficial in conditions such as neurodegenerative diseases, where inflammation plays a critical role.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets. The compound's structural features allow it to bind effectively to proteins involved in inflammatory responses. Modifications to the compound's structure can significantly enhance or diminish its binding affinity, thereby influencing its biological activity .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit IL-1β release and pyroptotic cell death. For example, one study found that certain derivatives of this compound could inhibit IL-1β release by approximately 35% at concentrations around 10 µM, demonstrating its potential as an anti-inflammatory agent .

Structural Modifications

Research has focused on synthesizing various analogs of this compound to enhance its biological activity. For instance, modifications that alter the position of the chlorine atom on the pyrimidine ring have shown varying degrees of efficacy in inhibiting inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloropyrimidin-4-yl)-4-piperidinolSimilar piperidine structureDifferent chlorine position on the pyrimidine ring
1-(Pyrimidin-2-yl)-piperidin-4-olLacks chlorine substitutionPotentially different biological activity
1-(Pyrimidin-3-yl)-piperidin-4-oneContains a carbonyl instead of hydroxylMay exhibit distinct reactivity profiles

This table illustrates how structural variations among compounds can influence their biological activities, emphasizing the importance of specific substitutions in enhancing therapeutic potential.

Properties

IUPAC Name

1-(4-chloropyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-4-11-9(12-8)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFNBFBGRRTLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671572
Record name 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-08-7
Record name 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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